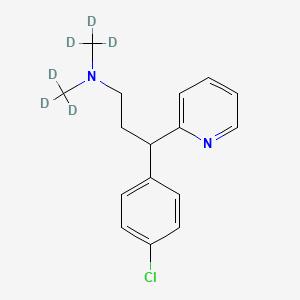

Clorfeniramina-d6

Descripción general

Descripción

Chlorpheniramine-d6 is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 280.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorpheniramine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorpheniramine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis Cuantitativo en Formulaciones Farmacéuticas

Clorfeniramina-d6 se utiliza en la imagenología química de infrarrojo cercano (NIR-CI) para el análisis cuantitativo del maleato de clorfeniramina y la evaluación de la homogeneidad de la distribución en formulaciones farmacéuticas . Esta técnica proporciona información espectral y espacial simultáneamente, lo que permite la visualización de la distribución espacial de los ingredientes en una muestra .

Toxicología Clínica

Este compuesto sirve como un estándar interno adecuado para la cuantificación de los niveles de clorfenamina en orina, suero o plasma mediante LC/MS o GC/MS . Esto es particularmente útil en toxicología clínica e investigación farmacéutica.

Métodos de Dilución Isotópica

this compound también se utiliza en métodos de dilución isotópica . Esta es una técnica en la que se añade un estándar enriquecido isotópicamente a una muestra como referencia.

Antagonista del Receptor H1

El maleato de clorfeniramina, una forma de sal de this compound, se ha utilizado como un antagonista del receptor H1 para determinar la función del receptor . Esto ayuda a comprender el efecto de ciertos compuestos en el IGF-I plasmático.

Determinación y Cuantificación Simultánea

Se ha desarrollado un método de cromatografía líquida de alto rendimiento en fase inversa para la determinación y cuantificación simultánea del maleato de clorfeniramina, paracetamol y cafeína en una formulación farmacéutica . Este método se considera lineal, preciso, exacto, específico, simple, sensible, rápido y robusto .

Análisis de Control de Calidad

El método validado mencionado anteriormente se puede utilizar en el análisis de control de calidad de rutina de tabletas de combinación de dosis fija que contienen maleato de clorfeniramina, paracetamol y cafeína sin ninguna interferencia por excipientes .

Mecanismo De Acción

Target of Action

Chlorpheniramine-d6, like its parent compound Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .

Mode of Action

Chlorpheniramine-d6 acts as an antagonist at the histamine H1 receptor . It binds to these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine-d6 is the histamine signaling pathway. By blocking the histamine H1 receptor, Chlorpheniramine-d6 disrupts histamine signaling . This leads to a reduction in the symptoms associated with histamine release, such as those seen in allergic reactions . Additionally, Chlorpheniramine-d6 may also affect the cytochrome P450 (CYP) 2D6 enzyme, which is important in drug metabolism and has a potentially constitutive role in central nervous system function .

Pharmacokinetics

Chlorpheniramine-d6, like Chlorpheniramine, is expected to have significant first-pass metabolism in the liver via CYP450 enzymes, including CYP2D6 . The drug is distributed throughout the body, with a volume of distribution in children and adolescents of 7 ± 2.8 L/kg and in adults of 6-12 L/kg . The half-life of Chlorpheniramine-d6 is expected to be similar to that of Chlorpheniramine, which is 14-24 hours in adults .

Result of Action

The molecular and cellular effects of Chlorpheniramine-d6’s action primarily involve the alleviation of symptoms associated with histamine release. By blocking the histamine H1 receptor, Chlorpheniramine-d6 can reduce symptoms such as itching, vasodilation, and bronchoconstriction . In addition, Chlorpheniramine-d6 has been shown to exhibit antiviral properties by interfering with viral adsorption, replication, and directly inactivating the virus .

Action Environment

The action, efficacy, and stability of Chlorpheniramine-d6 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and hence the efficacy of Chlorpheniramine-d6 . Furthermore, the pH of the environment could influence the ionization state of Chlorpheniramine-d6, potentially affecting its absorption and distribution .

Análisis Bioquímico

Biochemical Properties

Chlorpheniramine-d6 functions as a histamine H1 receptor antagonist. It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This interaction inhibits the typical effects of histamine, such as increased vascular permeability and smooth muscle contraction . Chlorpheniramine-d6 interacts with various biomolecules, including histamine receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes .

Cellular Effects

Chlorpheniramine-d6 affects various cell types by blocking histamine H1 receptors, thereby preventing histamine-induced cellular responses. This blockade can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, chlorpheniramine-d6 can reduce the release of pro-inflammatory cytokines, thereby modulating the immune response . Additionally, it can affect smooth muscle cells by preventing histamine-induced contraction, leading to relaxation of the respiratory tract .

Molecular Mechanism

At the molecular level, chlorpheniramine-d6 exerts its effects by binding to histamine H1 receptors, which are G-protein-coupled receptors. This binding prevents histamine from activating these receptors, thereby inhibiting downstream signaling pathways that lead to allergic symptoms . Chlorpheniramine-d6 may also interact with cytochrome P450 enzymes, which are involved in its metabolism and can influence its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorpheniramine-d6 can change over time due to its stability and degradation. Chlorpheniramine-d6 is relatively stable under standard storage conditions, but its activity can decrease over time if not stored properly . Long-term studies have shown that chlorpheniramine-d6 can maintain its antihistamine effects over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of chlorpheniramine-d6 vary with different dosages in animal models. At low doses, it effectively blocks histamine-induced responses without significant adverse effects . At higher doses, chlorpheniramine-d6 can cause sedation, dry mouth, and other anticholinergic effects . In some cases, very high doses can lead to toxicity, including respiratory depression and cardiac complications .

Metabolic Pathways

Chlorpheniramine-d6 is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve N-dealkylation and oxidation, leading to the formation of demethylated metabolites . These metabolites are then excreted in the urine. The metabolism of chlorpheniramine-d6 can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Chlorpheniramine-d6 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound is also known to cross the blood-brain barrier, which can contribute to its sedative effects .

Subcellular Localization

Chlorpheniramine-d6 is primarily localized in the cytoplasm and can also be found in the nucleus of cells . Its subcellular localization is influenced by its chemical properties and interactions with cellular components. The presence of chlorpheniramine-d6 in the nucleus suggests that it may have effects on gene expression and other nuclear processes .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661870 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-60-7 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

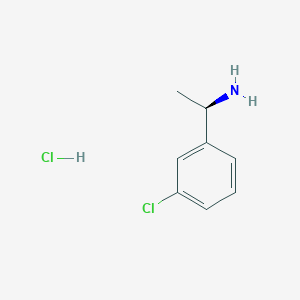

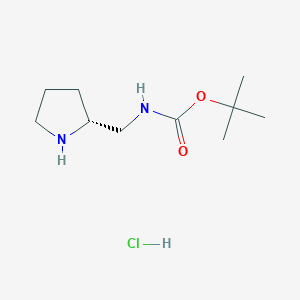

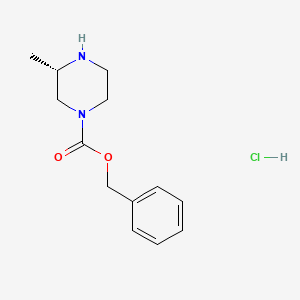

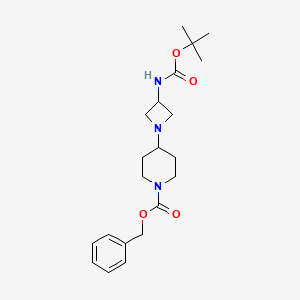

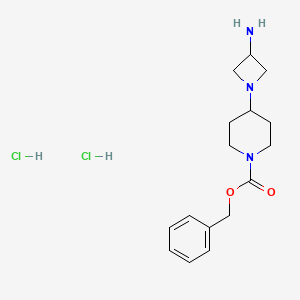

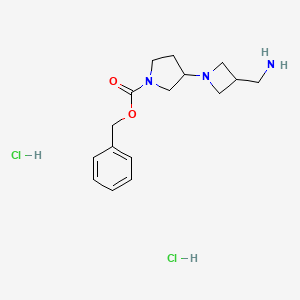

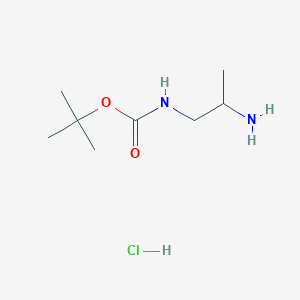

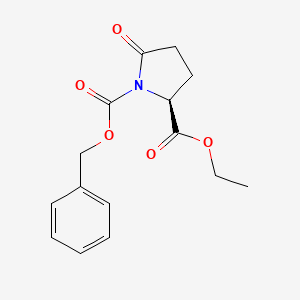

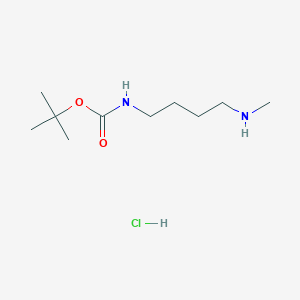

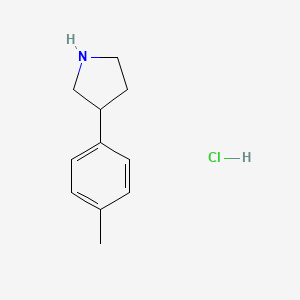

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Chlorpheniramine-d6 used in this research?

A1: Chlorpheniramine-d6 was employed as an internal standard for the quantification of Chlorpheniramine in animal-derived food samples. [] Internal standards are compounds chemically similar to the target analyte, added in known amounts to samples, standards, and blanks. They are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations during sample preparation and instrument response, ultimately improving the accuracy and precision of the analysis. []

Q2: How does the use of Chlorpheniramine-d6 impact the results of the analysis?

A2: Utilizing Chlorpheniramine-d6 helps ensure the reliability and accuracy of the Chlorpheniramine measurements. Since the deuterated internal standard exhibits similar chemical behavior to the analyte but differs in mass, it can be distinguished by the mass spectrometer. By comparing the signal ratios of the analyte and internal standard, researchers can minimize the impact of matrix effects, instrument variability, and potential analyte loss during sample preparation. This ultimately leads to more accurate and reliable quantification of Chlorpheniramine in the food samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)